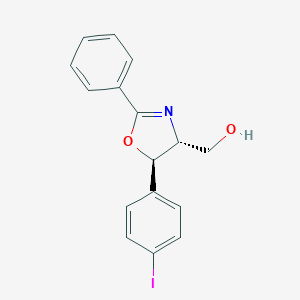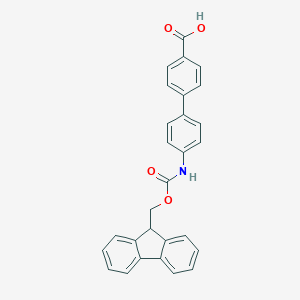![molecular formula C7H9N3O B046426 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 111336-61-9](/img/structure/B46426.png)
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, also known as AMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMD is a heterocyclic compound that contains a hydrazine group, an imine group, and a cyclohexadienone ring.
Mecanismo De Acción
The mechanism of action of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the inhibition of COX-2 activity, which reduces the production of prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one inhibits the activity of COX-2, which reduces the production of prostaglandins. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. One limitation of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one derivatives that exhibit improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. Additionally, further research is needed to determine the potential clinical applications of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one can be achieved through several methods, including the reaction of hydrazine hydrate with 2,5-cyclohexadienone, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-cyclohexadienone with hydrazine hydrate in the presence of acetic acid and subsequent oxidation with sodium periodate.
Aplicaciones Científicas De Investigación
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has shown potential in scientific research applications, particularly in the field of medicinal chemistry. Research studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties. 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
Propiedades
Número CAS |
111336-61-9 |
|---|---|
Nombre del producto |
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
N'-amino-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-9)5-1-3-6(11)4-2-5/h1-4,11H,9H2,(H2,8,10) |
Clave InChI |
QFQDQKPDNUTYMC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=O)C=CC1=C(N)NN |
SMILES |
C1=CC(=CC=C1C(=NN)N)O |
SMILES canónico |
C1=CC(=O)C=CC1=C(N)NN |
Sinónimos |
Benzenecarboximidic acid, 4-hydroxy-, hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



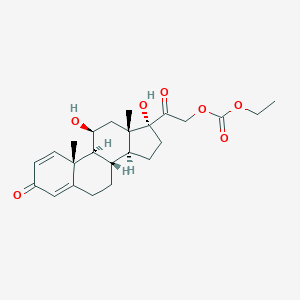
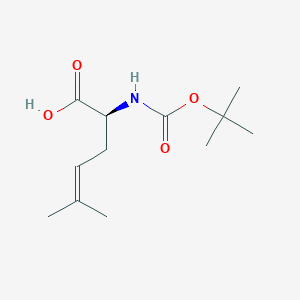
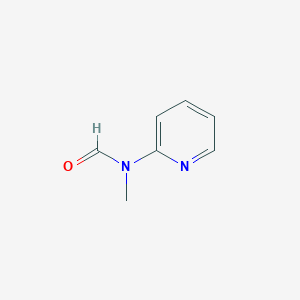

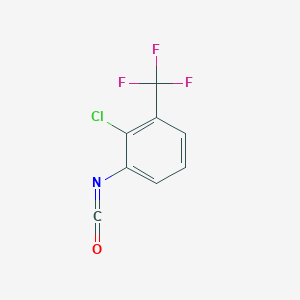
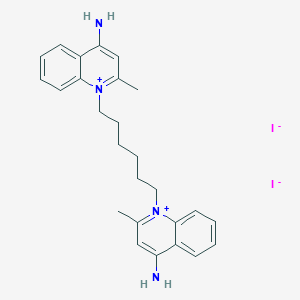
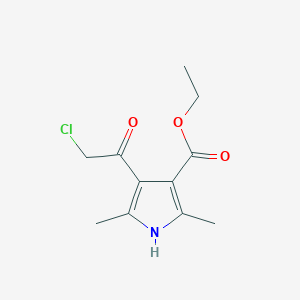
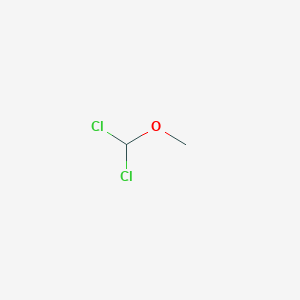
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
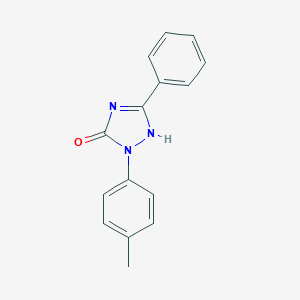
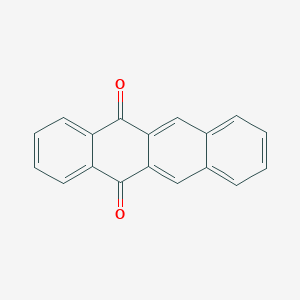
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
